molecular formula C7H5NS2<br>C7H5NS2<br>C6H4SNCSH B1676294 2-Mercaptobenzothiazole CAS No. 149-30-4

2-Mercaptobenzothiazole

Cat. No.: B1676294
CAS No.: 149-30-4
M. Wt: 167.3 g/mol
InChI Key: YXIWHUQXZSMYRE-UHFFFAOYSA-N
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Description

2-Mercaptobenzothiazole is an organosulfur compound with the chemical formula C7H5NS2. It is a white solid that is primarily used in the sulfur vulcanization of rubber. This compound is known for its role as a rubber accelerator, which helps in speeding up the vulcanization process, thereby improving the mechanical properties of rubber products .

Mechanism of Action

Target of Action

2-Mercaptobenzothiazole (MBT) is known to interact with several targets. One of its primary targets is Thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are vital for metabolism and growth . MBT acts as an inhibitor of this enzyme . Additionally, MBT has been found to target Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2) , an enzyme that plays a key role in the respiratory pathway of Mycobacterium tuberculosis .

Mode of Action

MBT interacts with its targets and induces changes in their function. For instance, it inhibits the activity of Thyroid peroxidase, thereby affecting the synthesis of thyroid hormones . In the case of NDH-2, MBT interferes with the enzyme’s ability to transport electrons into the mycobacterial respiratory pathway . This disruption can inhibit the growth and survival of Mycobacterium tuberculosis .

Biochemical Pathways

MBT affects several biochemical pathways due to its interaction with various enzymes. For instance, by inhibiting Thyroid peroxidase, it can impact the thyroid hormone synthesis pathway . Similarly, by targeting NDH-2, it can disrupt the respiratory pathway of Mycobacterium tuberculosis . MBT is also reported to inhibit several other enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases , thereby potentially affecting multiple biochemical pathways.

Result of Action

The inhibition of Thyroid peroxidase by MBT can potentially affect the production of thyroid hormones, leading to changes in metabolism and growth . The disruption of the respiratory pathway in Mycobacterium tuberculosis can inhibit the bacterium’s growth and survival, making MBT a potential antitubercular agent .

Action Environment

The action of MBT can be influenced by environmental factors. For instance, in industrial settings, workers in the chemical and rubber or tyre-manufacturing industries may be exposed to high amounts of MBT . The general public may also be exposed to smaller amounts of MBT through skin contact with some rubber-containing goods, such as gloves and footwear . MBT has also been detected in urban air, likely due to tyre abrasion . These environmental factors can influence the action, efficacy, and stability of MBT.

Biochemical Analysis

Biochemical Properties

2-Mercaptobenzothiazole has been reported for its antimicrobial and antifungal activities . It acts as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .

Cellular Effects

This compound has been found to exhibit toxicity towards several bacteria, potentially interacting with membrane-bound systems . It inhibits bacterial cell respiration using lactate or succinate as substrates .

Molecular Mechanism

The molecule is planar with a C=S double bond . It exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution . It can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode .

Temporal Effects in Laboratory Settings

In two-year studies, rats and mice were given this compound in corn oil by gavage, 5 days per week for 103 weeks . The relative liver weight of dosed groups were higher than those of the vehicle controls .

Dosage Effects in Animal Models

The International Agency for Research on Cancer (IARC) has classified this compound as probably carcinogenic to humans (Group 2A) based on limited evidence of carcinogenicity in humans that it causes bladder cancer, and sufficient evidence of carcinogenicity in experimental animals .

Metabolic Pathways

Precursors to this compound are considered substances that contain a this compound moiety and that can degrade to this compound through various transformation pathways .

Transport and Distribution

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . This suggests that it may be transported and distributed within cells and tissues in its deprotonated form.

Subcellular Localization

The active site of this compound is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This suggests that it may be localized in specific compartments or organelles where these conditions are met.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptobenzothiazole can be synthesized through various methods. One common method involves the reaction of aniline with carbon disulfide in the presence of sulfur at high temperatures. The reaction proceeds as follows :

C6H5NH2+CS2+SC6H4(NH)SC=S+H2SC_6H_5NH_2 + CS_2 + S \rightarrow C_6H_4(NH)SC=S + H_2S C6​H5​NH2​+CS2​+S→C6​H4​(NH)SC=S+H2​S

Another traditional route involves the reaction of 2-aminothiophenol with carbon disulfide :

C6H4(NH2)SH+CS2C6H4(NH)SC=S+H2SC_6H_4(NH_2)SH + CS_2 \rightarrow C_6H_4(NH)SC=S + H_2S C6​H4​(NH2​)SH+CS2​→C6​H4​(NH)SC=S+H2​S

Industrial Production Methods

In industrial settings, the preparation of mercaptobenzothiazole typically involves the high-pressure reaction of nitrobenzene with hydrogen sulfide to produce aniline, followed by the addition of carbon disulfide and sulfur. The reaction is carried out at temperatures ranging from 200 to 280°C and pressures between 5.0 to 8.0 MPa for 5 to 8 hours .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Raney nickel is often used as a reducing agent.

    Substitution: Amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: this compound disulfide

    Reduction: Benzothiazole

    Substitution: Sulfenamide derivatives

Comparison with Similar Compounds

2-Mercaptobenzothiazole can be compared with other similar compounds, such as benzothiazolethiol and benzothiazolyl mercaptan . While these compounds share similar structural features, mercaptobenzothiazole is unique in its widespread use as a rubber accelerator and its diverse range of biological activities.

List of Similar Compounds

This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both industrial and scientific contexts.

Properties

IUPAC Name

3H-1,3-benzothiazole-2-thione
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InChI

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
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InChI Key

YXIWHUQXZSMYRE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2
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Molecular Formula

C7H5NS2, Array
Record name 2-MERCAPTOBENZOTHIAZOLE
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Related CAS

155-04-4 (zinc salt), 2492-26-4 (hydrochloride salt), 26622-66-2 (mercury (+2) salt), 29904-98-1 (cobalt(+2) salt), 32510-27-3 (unspecified copper salt), 4162-43-0 (copper(+2) salt), 7778-70-3 (potassium salt)
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DSSTOX Substance ID

DTXSID1020807
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Molecular Weight

167.3 g/mol
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Physical Description

2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid, Yellowish to tan crystalline powder; [HSDB], Solid, CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes (NTP, 1992), Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions.
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Flash Point

392 °F (NTP, 1992), 392 °F, 243 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9), In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5), Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions, Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline., For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page., 0.12 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

1.42 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42 g/cu cm at 20 °C, 1.42 g/cm³
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Vapor Pressure

0.000464 [mmHg], 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C
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Color/Form

Pale, yellow monoclinic needles or leaflets, Yellowish powder, Pale yellow monoclinic needles from alcohol or methanol, Cream to light yellow solid

CAS No.

149-30-4
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Explanation Creative Commons CC BY 4.0

Melting Point

351 to 358 °F (NTP, 1992), 180.2-181.7 °C, MP: 170-173 °C /Technical mercaptobenzothiazole/, 177 - 179 °C, 180-182 °C
Record name 2-MERCAPTOBENZOTHIAZOLE
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Record name 2-MERCAPTOBENZOTHIAZOLE
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Record name 2-MERCAPTOBENZOTHIAZOLE
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Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Mercaptobenzothiazole (MBT) and what are its main applications?

A: this compound (MBT) is a heterocyclic organic compound primarily recognized for its role as a vulcanization accelerator in the rubber industry. [] It also finds application in water treatment, lubricants, and petroleum products as a corrosion inhibitor by preventing the formation of organic layers on metal surfaces. [] Additionally, MBT has been explored for its biological activities, including antimicrobial and anti-inflammatory properties. [, ]

Q2: What is the structural formula and molecular weight of MBT?

A: MBT has the molecular formula C7H5NS2 and a molecular weight of 167.26 g/mol. []

Q3: How does MBT act as a vulcanization accelerator?

A: While the exact mechanism of MBT's accelerating action is complex, it involves the formation of zinc mercaptide, which reacts with sulfur and rubber during the vulcanization process. [] This interaction leads to the formation of cross-links between rubber molecules, enhancing the rubber's strength, elasticity, and resilience. [, ]

Q4: Can you explain the "Multiple-Accelerator Effect" in the context of MBT?

A: Research has shown that combining MBT with other accelerators, such as diphenylguanidine or butyraldehyde aniline, can lead to synergistic effects, enhancing the vulcanization process. [] The presence of diphenylguanidine activates MBT in stocks deficient in fatty acids, while in stocks with normal fatty acid content, it functions as an accelerator itself. [] This combined action affects the vulcanization kinetics, leading to a slower initial phase followed by a rapid increase in vulcanization rate. []

Q5: How does the concentration of zinc oxide affect the properties of rubber vulcanized with MBT?

A: Zinc oxide plays a crucial role in the vulcanization process when using MBT. Studies have revealed a direct correlation between the amount of soluble zinc available and the ultimate tensile strength of the vulcanized rubber. []

Q6: MBT has shown potential as an anti-inflammatory agent. How does it exert this effect?

A: Research suggests that MBT's anti-inflammatory activity might be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation. []

Q7: Have any studies investigated the structure-activity relationship (SAR) of MBT analogs?

A: Yes, studies have explored how structural modifications to the MBT scaffold affect its biological activity. For instance, replacing the thiol group with a methylthio group resulted in a loss of allergenicity in guinea pig models, suggesting the importance of the thiol group for this specific activity. []

Q8: How stable is MBT under different environmental conditions?

A: MBT's stability is influenced by factors like pH, temperature, and exposure to light. [, ] In alkaline conditions, MBT tends to be more stable than in acidic environments. []

Q9: What analytical techniques are commonly employed to detect and quantify MBT?

A: Various analytical techniques are used to analyze MBT, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectrophotometry. [, , ]

Q10: Are there any concerns regarding the environmental impact of MBT?

A: As MBT is widely used in various industries, concerns regarding its potential environmental impact have been raised. [] Research is ongoing to understand its fate and effects in the environment and develop strategies for its safe disposal and potential biodegradation. [, ]

Q11: What are some of the alternatives and substitutes for MBT in its various applications?

A: Researchers are actively seeking alternatives to MBT due to concerns about its potential toxicity and environmental impact. [] In the rubber industry, alternative vulcanization accelerators include thiurams, dithiocarbamates, and guanidines. [] For corrosion inhibition, other organic compounds like benzotriazole and its derivatives are being explored. []

Q12: Are there any regulatory guidelines for the safe handling and disposal of MBT?

A: Yes, Safety Data Sheets (SDS) provide information on the safe handling, storage, and disposal of MBT. It's essential to follow these guidelines to minimize risks to human health and the environment. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.